physicochemical properties of octahydroisoindole
physicochemical properties of octahydroisoindole
An In-depth Technical Guide on the Physicochemical Properties of Octahydroisoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroisoindole is a saturated bicyclic heterocyclic amine with the molecular formula C8H15N.[1][2][3] It serves as a crucial structural motif and a versatile building block in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates.[2][4] Its rigid conformational structure is of significant interest in medicinal chemistry for the design of novel therapeutics. A thorough understanding of its physicochemical properties is fundamental for its application in chemical synthesis, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Properties
The , primarily focusing on the cis-isomer for which more data is available, are summarized in the table below. These parameters are critical for predicting the behavior of the molecule in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C8H15N | [1][2][3] |
| Molecular Weight | 125.21 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow solid or liquid | [1][2][5] |
| Melting Point | 75-80 °C | [1][5] |
| Boiling Point | 189-190.2 °C at 760 mmHg 90 °C at 14 Torr | [1][5][6] [7][8] |
| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide. Limited solubility in water. | [1][2][4] |
| pKa (Predicted) | 11.53 ± 0.20 | [1][5][7] |
| LogP | 1.91 | [5][6] |
| Flash Point | 62.1 °C | [5][6] |
| Refractive Index | 1.4910 to 1.4950 | [1][5] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Melting Point Determination
-
Apparatus: Digital melting point apparatus or Thiele tube.
-
Procedure:
-
A small, dry sample of crystalline octahydroisoindole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[5]
-
The procedure is repeated two to three times to ensure reproducibility, and the average value is reported.[5]
-
Solubility Determination (Equilibrium Shake-Flask Method)
-
Apparatus: Analytical balance, vials with screw caps, thermostatically controlled shaker, filtration device (e.g., 0.22 µm syringe filter), and a suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
An excess amount of octahydroisoindole is added to a known volume of the desired solvent (e.g., water, ethanol, buffered solutions) in a sealed vial.[4][5]
-
The vials are placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is allowed to stand, and the undissolved solid is removed by filtration or centrifugation.[4]
-
The concentration of the dissolved octahydroisoindole in the clear supernatant or filtrate is quantified using a pre-calibrated analytical method.
-
Solubility is expressed in units such as mg/mL or mol/L.[5]
-
pKa Determination (Potentiometric Titration)
The basicity of an amine is quantified by the pKa of its conjugate acid.[9]
-
Apparatus: Calibrated pH meter, autoburette or precision burette, and a temperature-controlled titration vessel.
-
Procedure:
-
A precisely weighed amount of octahydroisoindole is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[5]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[5][10]
-
The pH of the solution is monitored and recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[5]
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11]
-
Apparatus: Vials, shaker, centrifuge, and an analytical instrument (e.g., HPLC, NMR) for concentration determination.
-
Procedure:
-
n-Octanol and water (or a suitable buffer like PBS at pH 7.4) are pre-saturated with each other.[12][13]
-
A known amount of octahydroisoindole is dissolved in one of the phases.
-
The two phases are combined in a vial in a defined ratio (e.g., 1:1), shaken vigorously for a set period to facilitate partitioning, and then left to separate.[12][14]
-
The mixture is centrifuged to ensure complete separation of the two layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method.[12][13]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a chemical entity like octahydroisoindole.
References
- 1. cis-Octahydro-isoindole [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Octahydroisoindole | CAS#:21850-12-4 | Chemsrc [chemsrc.com]
- 7. cis-Octahydro-isoindole CAS#: 21850-12-4 [m.chemicalbook.com]
- 8. 错误页 [amp.chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
